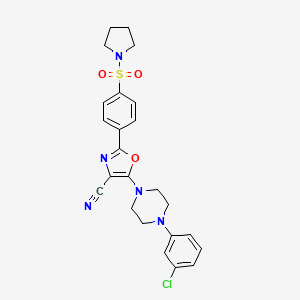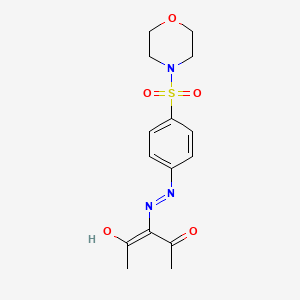![molecular formula C17H13ClF3N3O B2518028 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-07-6](/img/structure/B2518028.png)
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a heterocyclic compound that is likely to possess interesting biological activities due to the presence of the benzimidazole ring, a structure known for its pharmacological importance. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzimidazole cores have been synthesized and evaluated for their biological activities, such as antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an acyl chloride to form an amide linkage. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and dichloroquinoline . This suggests that a similar approach could be used for the synthesis of N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, with appropriate substitutions for the benzothiazole and quinoline components.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the acetamide group and the chlorobenzyl moiety. The acetamide group could be involved in further chemical transformations, such as nucleophilic substitution reactions, while the chlorobenzyl component could potentially undergo reactions typical of haloarenes, such as Suzuki coupling or other cross-coupling reactions.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Coordination Chemistry and Properties
Research on compounds containing benzimidazole derivatives, such as the one , has explored their coordination chemistry and the properties of their complexes. Studies have summarized the preparation, properties, and biological activities of these compounds, highlighting their potential in developing materials with unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011).
DNA Interaction
The interaction of benzimidazole derivatives with DNA has been a subject of interest, particularly in the context of minor groove binding. These interactions are crucial for designing drugs with potential applications in cancer therapy and as radioprotectors. The specificity of these compounds for AT-rich sequences in DNA highlights their significance in molecular biology and drug design (Issar & Kakkar, 2013).
Antitumor Activity
Benzimidazole derivatives have been explored for their cytotoxicity and antitumor activity. The design and synthesis of these compounds, based on the pyrrolobenzimidazole or azomitosene ring system, show promise as a new class of antitumor agents. These studies focus on derivatives that interact with DNA and inhibit topoisomerase II-mediated DNA relaxation, presenting a new avenue for cancer treatment (Skibo, 1998).
Synthetic Organic Chemistry
The compound and its analogs have been utilized in synthetic organic chemistry to develop new methodologies for N-acylation. These studies have led to the creation of chemoselective N-acylation reagents, demonstrating the versatility of benzimidazole derivatives in synthesizing a wide range of biologically active molecules (Kondo & Murakami, 2001).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c18-12-6-2-1-5-11(12)9-22-15(25)10-24-14-8-4-3-7-13(14)23-16(24)17(19,20)21/h1-8H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFERYNNGTKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)
![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)


![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)